molecular formula C22H19ClF6O3 B14749663 (r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid

(r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid

Cat. No.: B14749663
M. Wt: 480.8 g/mol
InChI Key: ZSERTYLZGRJLOO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(R)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid” is a chiral molecule featuring a biphenyl core with distinct substituents: a chlorine atom at position 5, a trifluoroethoxy group at position 6, and a trifluoromethyl group at position 4' of the biphenyl system. The propanoic acid moiety includes a cyclobutyl group at the β-position, contributing to its stereochemical and conformational uniqueness.

The (R)-enantiomer is likely critical for pharmacological activity, as stereochemistry often dictates receptor interactions. The trifluoromethyl and trifluoroethoxy groups are electron-withdrawing, improving resistance to oxidative degradation and prolonging half-life. The cyclobutyl group introduces steric bulk, which may influence solubility, membrane permeability, and metabolic pathways compared to linear alkyl chains.

Properties

Molecular Formula

C22H19ClF6O3

Molecular Weight

480.8 g/mol

IUPAC Name

(2R)-2-[3-chloro-4-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]-3-cyclobutylpropanoic acid

InChI

InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1

InChI Key

ZSERTYLZGRJLOO-QGZVFWFLSA-N

Isomeric SMILES

C1CC(C1)C[C@H](C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(C1)CC(C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

EVP-0015962 undergoes several types of chemical reactions, primarily focusing on its role as a γ-secretase modulator. The compound decreases the production of Aβ42 and increases the production of shorter, less amyloidogenic peptides like Aβ38 . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the modulation of γ-secretase activity. The major products formed from these reactions are the shorter Aβ peptides, which are less prone to aggregation and plaque formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of biphenyl-propanoic acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Features Molecular Weight (g/mol) Degradation Stability (40°C/75% RH) Pharmacokinetic Notes
Target Compound Biphenyl core with Cl, CF3O, CF3; cyclobutylpropanoic acid; (R)-enantiomer ~527.5 (calculated) Not reported Likely rapid absorption due to carboxylic acid; cyclobutyl may enhance lipophilicity
Telotristat Etiprate Ethyl ester prodrug; pyrimidine core; Cl, CF3O substituents ~592.9 <0.5% isomerization over 6 months Ester hydrolysis in vivo to active acid; requires stabilizers to prevent (S)-isomer formation
Fenofibrate Isopropyl ester; chlorinated phenyl-propanoate ~360.8 Hydrolyzes to fenofibric acid Prodrug with delayed activation; high protein binding
Clofibrate Chlorophenoxy-isobutyrate ~242.7 Prone to hydrolysis Obsolete due to safety concerns; short half-life

Stability and Formulation Challenges

  • No direct stability data are available, but its trifluorinated groups suggest resistance to oxidation.
  • Telotristat Etiprate : Requires rigorous formulation to suppress isomerization. Tablet formulations with lactose, hydroxypropyl cellulose, and croscarmellose sodium limit degradation to <0.5% (S)-isomer under stress conditions . Magnesium stearate (>3% w/w) and silica are critical for flowability and compaction .
  • Fenofibrate/Clofibrate: Both esters hydrolyze rapidly in humid conditions, necessitating enteric coatings or micronization for stability.

Pharmacokinetic and Pharmacodynamic Insights

  • However, ionization at physiological pH may reduce oral bioavailability unless formulated with enhancers.
  • Telotristat Etiprate : As a prodrug, it relies on esterase-mediated activation, delaying therapeutic effects but improving gastrointestinal tolerability. Its degradation to the (S)-isomer under stress highlights the importance of enantiomeric purity .
  • Fenofibrate: Requires hydrolysis to fenofibric acid for activity, resulting in variable interpatient absorption.

Therapeutic Implications

The target compound’s trifluoromethyl and cyclobutyl groups may offer advantages in target selectivity and duration of action over older fibrates. However, its acid form could necessitate advanced formulation strategies (e.g., salt formation, nanoemulsions) to optimize bioavailability, unlike telotristat’s ester-based approach.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.